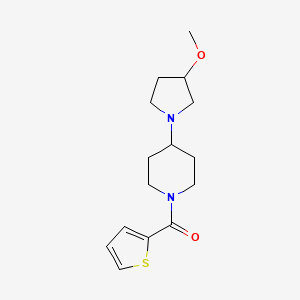
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound. It’s a part of a class of compounds that contain a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula and molecular weight of a similar compound, 2-methyl-1-piperidin-4-yl-propan-1-ol, have been reported .Wissenschaftliche Forschungsanwendungen
Discovery and Synthesis of Selective Estrogen Receptor Modulators
The compound has been researched for its potential in the discovery and synthesis of selective estrogen receptor modulators (SERMs). A study highlighted the synthesis of a related compound, demonstrating its efficacy as a SERM, with potent estrogen antagonist properties in breast and uterine tissues while possessing estrogen agonist-like actions on bone tissues and serum lipids. This research underlines the compound's relevance in the development of therapies for conditions like osteoporosis and breast cancer without the adverse effects associated with traditional estrogen therapy (Palkowitz et al., 1997).
Antagonists of G Protein-Coupled Receptors
Another application involves the synthesis and evaluation of small molecule antagonists for G protein-coupled receptors, particularly NPBWR1 (GPR7). Research in this domain showcases the compound's utility in neurobiology and the development of novel treatments for neurological disorders. The study detailed the identification of potent compounds through the modification of structural components, revealing insights into receptor-ligand interactions and the therapeutic potential of such antagonists (Romero et al., 2012).
Palladium-Catalyzed Arylation
In the field of organic synthesis, the compound has been utilized in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating its significance in constructing arylated piperidine scaffolds. This method provides an efficient route to 3-arylpiperidines, a core structure in many bioactive molecules, highlighting the compound's importance in the synthesis of pharmaceuticals and organic materials (Millet & Baudoin, 2015).
Synthesis of Antimicrobial Agents
Research has also focused on the synthesis of antimicrobial agents, where derivatives of the compound have been explored for their antimicrobial activities. A study synthesized new molecular entities of N-substituted pipradol derivatives, demonstrating significant microbial activities. This illustrates the compound's role in developing new antimicrobials to combat resistant bacterial and fungal infections (Ramudu et al., 2017).
Material Science and Molecular Docking
The compound has applications in material science, where its derivatives have been synthesized and characterized for thermal, optical, and structural properties. Studies include the synthesis and characterization of novel pyridine derivatives, providing insights into the compound's utility in developing materials with specific optical and thermal characteristics. Additionally, molecular docking studies have been conducted to explore the antiviral activities and pharmacokinetic behavior of synthesized compounds, further showcasing the compound's versatility in scientific research (FathimaShahana & Yardily, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-13-6-9-17(11-13)12-4-7-16(8-5-12)15(18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOBCLLFLXEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

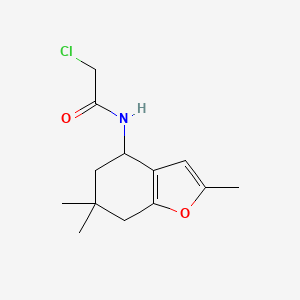
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

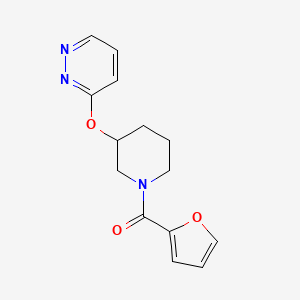
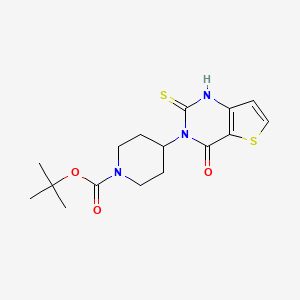
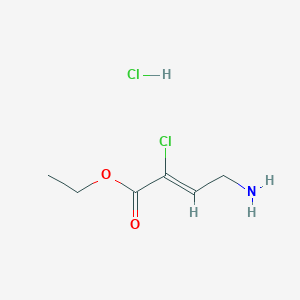
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
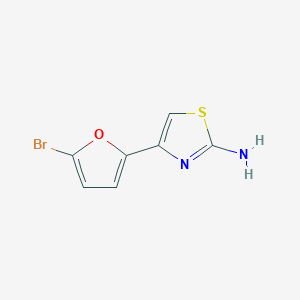
![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)
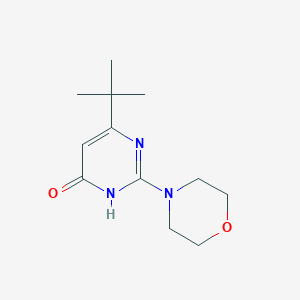
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)